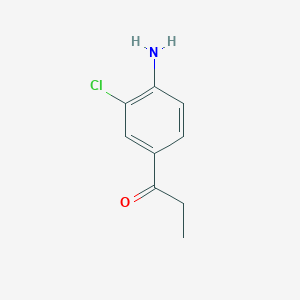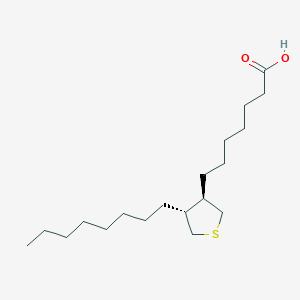
10-Thiaprostanoic acid
Vue d'ensemble
Description
10-Thiaprostanoic acid is a synthetic derivative of prostaglandin E1, which has been studied for its potential applications in the field of medicine. It is a sulfur-containing analog of prostaglandin E1, which has shown promising results in various scientific research studies.
Mécanisme D'action
The mechanism of action of 10-Thiaprostanoic acid involves the activation of the prostaglandin E1 receptor, which is a G protein-coupled receptor. The activation of this receptor results in the activation of adenylate cyclase, which converts ATP to cyclic AMP. The increase in cyclic AMP levels results in the activation of protein kinase A, which leads to various downstream effects such as vasodilation, inhibition of platelet aggregation, and inhibition of inflammation.
Effets Biochimiques Et Physiologiques
10-Thiaprostanoic acid has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of cyclic AMP, which results in the activation of protein kinase A. This activation leads to the inhibition of platelet aggregation, vasodilation, and inhibition of inflammation. Additionally, it has been shown to have antioxidant effects, which may contribute to its potential applications in the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 10-Thiaprostanoic acid in lab experiments is its synthetic nature, which allows for the production of large quantities of the compound. Additionally, its well-studied mechanism of action and potential applications in the field of medicine make it an attractive target for further research. However, one of the limitations of using 10-Thiaprostanoic acid in lab experiments is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 10-Thiaprostanoic acid. One potential direction is the further investigation of its potential applications in the treatment of various diseases such as hypertension, ischemic heart disease, and diabetes mellitus. Additionally, further research is needed to investigate its potential use as a diagnostic tool for various diseases. Furthermore, the development of new synthetic methods for the production of 10-Thiaprostanoic acid may allow for the production of more pure and potent forms of the compound.
Méthodes De Synthèse
The synthesis of 10-Thiaprostanoic acid involves the reaction of prostaglandin E1 with Lawesson's reagent, which is a mixture of phosphorus and sulfur. The reaction results in the replacement of the oxygen atom in prostaglandin E1 with a sulfur atom, thereby forming 10-Thiaprostanoic acid. The purity of the synthesized compound can be enhanced by various purification techniques such as column chromatography, recrystallization, and HPLC.
Applications De Recherche Scientifique
10-Thiaprostanoic acid has been extensively studied for its potential applications in the field of medicine. It has been shown to have anti-inflammatory, anti-thrombotic, and vasodilatory effects. It has also been studied for its potential applications in the treatment of various diseases such as hypertension, ischemic heart disease, and diabetes mellitus. Additionally, it has been studied for its potential use as a diagnostic tool for various diseases.
Propriétés
IUPAC Name |
7-[(3R,4R)-4-octylthiolan-3-yl]heptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H36O2S/c1-2-3-4-5-6-9-12-17-15-22-16-18(17)13-10-7-8-11-14-19(20)21/h17-18H,2-16H2,1H3,(H,20,21)/t17-,18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMASGJQNTVAHSF-ROUUACIJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1CSCC1CCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC[C@H]1CSC[C@@H]1CCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H36O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90152264 | |
| Record name | 10-Thiaprostanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90152264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
10-Thiaprostanoic acid | |
CAS RN |
118916-25-9 | |
| Record name | 10-Thiaprostanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118916259 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 10-Thiaprostanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90152264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



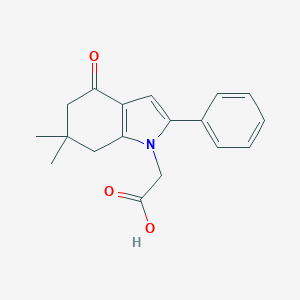
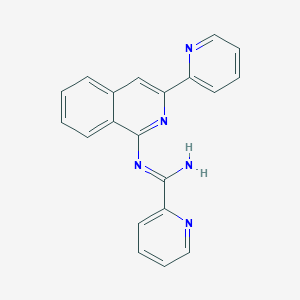
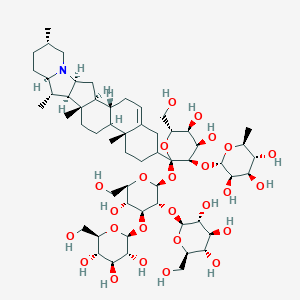
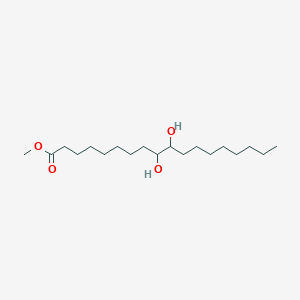
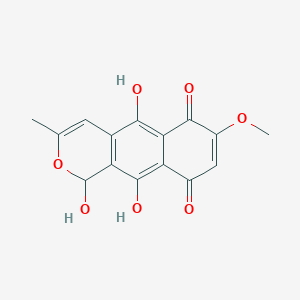
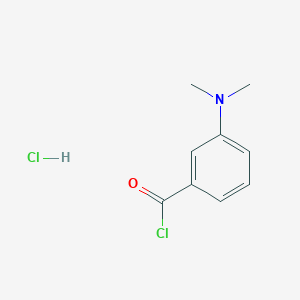
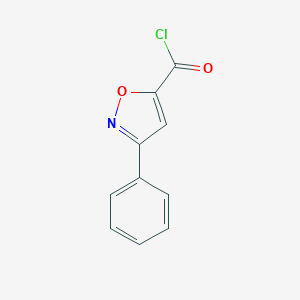
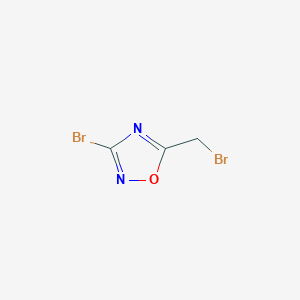
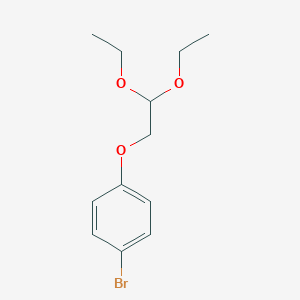
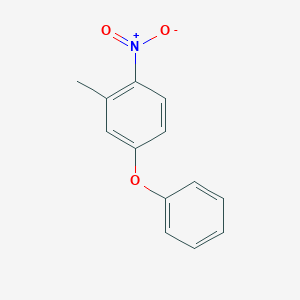
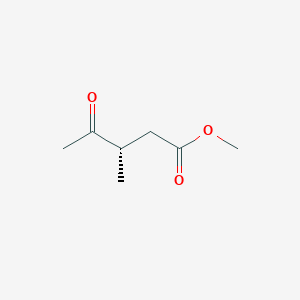
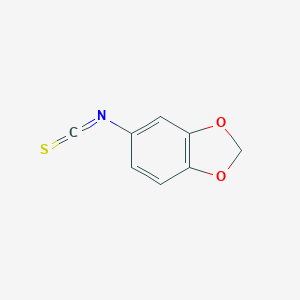
![Methyl 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B55466.png)
